2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide is an organic compound characterized by its unique structure, which includes a cyclohexylidene group and a hydrazine carboxamide moiety. Its molecular formula is and it has a molecular weight of approximately 263.31 g/mol. The compound features a fluorine atom and a methyl group on a phenyl ring, contributing to its potential biological activities and chemical reactivity.
Research indicates that 2-cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide exhibits significant biological activity. It has been investigated for:
The synthesis of 2-cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide typically involves:
These reactions generally require careful control of temperature and reaction time to optimize yield and purity.
The compound has several applications, particularly in:
Interaction studies have shown that 2-cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide can interact with various biological targets. These interactions may include:
Several compounds share structural similarities with 2-cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Cyclohexylidene-N-(4-fluorophenyl)hydrazine-1-carboxamide | Similar structure but different substitution on phenyl ring | |
| N-(2-Fluorophenyl)hydrazinecarboxamide | Lacks cyclohexylidene group; simpler structure | |
| 4-Methyl-N-(2-fluorophenyl)hydrazinecarboxamide | Contains methyl substitution on phenyl; different biological activity |
What sets 2-cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide apart from these similar compounds is its specific arrangement of functional groups and the presence of both cyclohexylidene and fluorinated phenyl moieties. This unique combination may enhance its biological activity and reactivity compared to other derivatives.